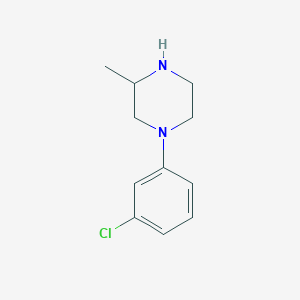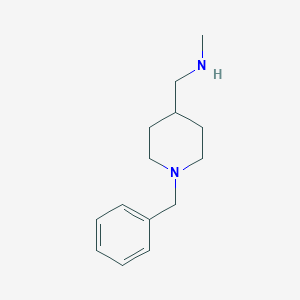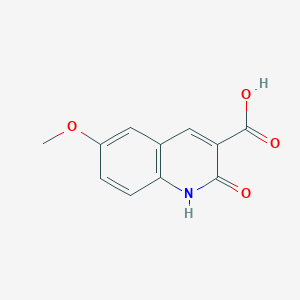
4-(1H-Imidazol-4-il)benzaldehído
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-imidazol-5-yl)benzaldehyde is an organic compound with the molecular formula C10H8N2O. It features an imidazole ring attached to a benzaldehyde moiety. This compound is of significant interest in organic chemistry due to its versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Aplicaciones Científicas De Investigación
4-(1H-imidazol-5-yl)benzaldehyde has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the production of dyes, pigments, and other functional materials
Mecanismo De Acción
Target of Action
It has been used in the synthesis of various compounds that have shown significant activity against certain bacteria .
Mode of Action
It is known to be used in the synthesis of various compounds, suggesting it may interact with its targets through a condensation reaction .
Biochemical Pathways
It is used in the synthesis of various compounds, which suggests it may play a role in several biochemical reactions .
Análisis Bioquímico
Biochemical Properties
It has been used in the synthesis of new 3-[4-(1H-imidazol-1-yl) phenyl]prop-2-en-1-ones
Cellular Effects
The cellular effects of 4-(1H-Imidazol-4-yl)benzaldehyde are not well studied. It is known that imidazole derivatives can have significant effects on cellular processes
Molecular Mechanism
It is known that imidazole derivatives can interact with various biomolecules and influence gene expression
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-imidazol-5-yl)benzaldehyde typically involves the condensation of imidazole derivatives with benzaldehyde under acidic or basic conditions. One common method includes the reaction of imidazole with benzaldehyde in the presence of an acid catalyst, such as hydrochloric acid, to yield the desired product .
Industrial Production Methods: Industrial production of 4-(1H-imidazol-5-yl)benzaldehyde often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product. Advanced techniques like continuous flow reactors may be used to optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions: 4-(1H-imidazol-5-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions
Major Products Formed:
Oxidation: 4-(1H-Imidazol-4-yl)benzoic acid.
Reduction: 4-(1H-Imidazol-4-yl)benzyl alcohol.
Substitution: Various substituted imidazole derivatives depending on the reagents used
Comparación Con Compuestos Similares
- 4-(1H-Imidazol-1-yl)benzaldehyde
- 4-(2-Methyl-1H-imidazol-1-yl)benzaldehyde
- 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde
- 4-(1H-Imidazol-1-yl)-3-methoxybenzaldehyde
Comparison: 4-(1H-imidazol-5-yl)benzaldehyde is unique due to the position of the imidazole ring on the benzaldehyde moiety, which can influence its reactivity and interaction with other molecules. This positional difference can lead to variations in chemical behavior and biological activity compared to its analogs .
Propiedades
IUPAC Name |
4-(1H-imidazol-5-yl)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-6-8-1-3-9(4-2-8)10-5-11-7-12-10/h1-7H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXECRQWEELXIAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CN=CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50595012 |
Source


|
| Record name | 4-(1H-Imidazol-5-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149169-88-0 |
Source


|
| Record name | 4-(1H-Imidazol-5-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[2-(Ethylsulfonyl)ethyl]-5-iodo-2-methyl-4-nitro-1h-imidazole](/img/structure/B115452.png)


![N-[bis(2-methylpropyl)-octadecylsilyl]-N-methylmethanamine](/img/structure/B115462.png)
![N-[[4-[4-(4-methylphenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide](/img/structure/B115467.png)









